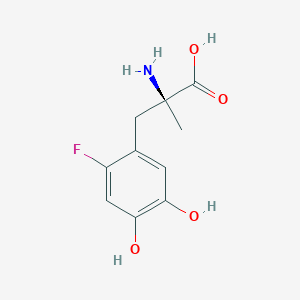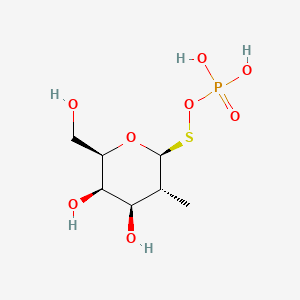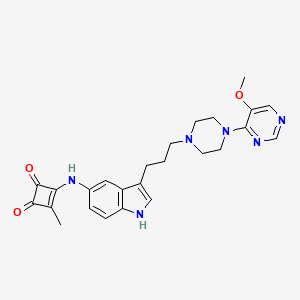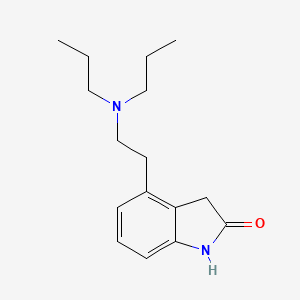
罗匹尼罗
概述
描述
罗匹尼罗是一种非麦角类多巴胺激动剂,主要用于治疗帕金森病和不安腿综合征。它于 1997 年在美国首次获准用于医疗用途。 罗匹尼罗通过刺激大脑中的多巴胺 D2 受体发挥作用,有助于缓解与多巴胺缺乏相关的症状 .
作用机制
罗匹尼罗通过选择性刺激大脑尾状核-壳核系统内的多巴胺 D2 受体发挥作用。这种刺激有助于弥补在帕金森病等疾病中观察到的多巴胺缺乏。 罗匹尼罗对 D2 和 D3 受体具有高亲和力,对 D3 受体的亲和力更高 .
科学研究应用
罗匹尼罗具有广泛的科学研究应用:
化学: 它用作涉及多巴胺激动剂研究的模型化合物。
生物学: 罗匹尼罗用于研究多巴胺激动剂对细胞途径的影响。
生化分析
Biochemical Properties
Ropinirole plays a crucial role in biochemical reactions by acting as a dopamine receptor agonist. It specifically targets dopamine D2 and D3 receptors, with a higher affinity for D3 receptors . By binding to these receptors, ropinirole stimulates dopaminergic activity in the brain, which helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome . The interaction with these receptors is essential for its therapeutic effects.
Cellular Effects
Ropinirole influences various cellular processes, particularly in neurons. It enhances dopaminergic signaling, which is vital for motor control and coordination . This compound also affects gene expression by modulating the activity of dopamine receptors, leading to changes in cellular metabolism and function . Additionally, ropinirole has been shown to protect neurons from apoptosis and reduce inflammation in certain cellular models .
Molecular Mechanism
At the molecular level, ropinirole exerts its effects by binding to dopamine D2 and D3 receptors, which are G-protein-coupled receptors . This binding activates intracellular signaling pathways, including the inhibition of adenylate cyclase and the modulation of ion channels . These actions result in increased dopaminergic activity, which helps improve motor function and reduce symptoms of Parkinson’s disease and Restless Legs Syndrome .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ropinirole have been observed to change over time. Studies have shown that ropinirole is stable under standard conditions but can degrade under extreme conditions . Long-term exposure to ropinirole has been associated with sustained improvements in motor function and reduced “off-time” in patients with Parkinson’s disease . Prolonged use can also lead to tolerance and the need for higher doses to achieve the same therapeutic effects .
Dosage Effects in Animal Models
In animal models, the effects of ropinirole vary with different dosages. Low doses of ropinirole have been shown to improve motor function and reduce symptoms of Parkinson’s disease . High doses can lead to adverse effects such as dyskinesia and compulsive behaviors . Studies have also indicated a threshold effect, where doses above a certain level do not provide additional therapeutic benefits and may increase the risk of side effects .
Metabolic Pathways
Ropinirole is metabolized primarily in the liver by the cytochrome P450 enzyme CYP1A2 . The major metabolic pathways include N-despropylation and hydroxylation, resulting in the formation of inactive metabolites . These metabolites are then excreted through the kidneys. The metabolism of ropinirole can be influenced by other drugs that affect CYP1A2 activity, leading to potential drug interactions .
Transport and Distribution
Ropinirole is widely distributed throughout the body, with a volume of distribution of approximately 7.5 L/kg . It is about 40% bound to plasma proteins and has a blood-to-plasma ratio of 1:1 . The compound is rapidly absorbed and extensively distributed from the vascular compartment to various tissues . The transport and distribution of ropinirole are crucial for its therapeutic effects, as it needs to reach the brain to exert its dopaminergic activity .
Subcellular Localization
The subcellular localization of ropinirole is primarily within the cytoplasm and at the cell membrane, where it interacts with dopamine receptors . The compound’s localization is influenced by its lipophilicity and the presence of specific transporters that facilitate its entry into cells . Ropinirole’s activity is dependent on its ability to reach and bind to dopamine receptors, which are predominantly located on the cell membrane .
准备方法
合成路线和反应条件
罗匹尼罗可以通过多种方法合成。一种常见的方法是还原 2-硝基苯乙酸前体,然后自发环化。 另一种方法是使用钯碳 (Pd/C) 作为催化剂,还原环化 2-(2'-溴乙基) β-硝基苯乙烯 .
工业生产方法
在工业环境中,罗匹尼罗盐酸盐通常通过将化合物溶解在乙醇、甲醇或乙酸乙酯等溶剂中制备,然后加入 Pd/C。 然后使混合物反应以获得所需产物 .
化学反应分析
反应类型
罗匹尼罗会发生各种化学反应,包括:
氧化: 罗匹尼罗可以被氧化形成不同的代谢产物。
还原: 硝基还原为胺是其合成的关键步骤。
取代: 卤化和磺化反应也参与了其合成.
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 钯碳 (Pd/C) 等催化剂用于还原环化。
取代: 对甲苯磺酰氯和吡啶等试剂用于取代反应.
主要形成的产物
相似化合物的比较
类似化合物
普拉克索: 另一种非麦角类多巴胺激动剂,用于治疗帕金森病和不安腿综合征。
独特性
罗匹尼罗与其他多巴胺激动剂相比,对 D3 受体的亲和力更高。 这种特异性可能有助于其在治疗帕金森病和不安腿综合征症状方面的有效性 .
属性
IUPAC Name |
4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSKFQJFRQCDBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91374-20-8 (hydrochloride) | |
| Record name | Ropinirole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091374219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045195 | |
| Record name | Ropinirole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ropinirole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014413 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
410.5±45.0 °C at 760 mmHg | |
| Record name | Ropinirole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00268 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
3.53e-01 g/L | |
| Record name | Ropinirole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00268 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ropinirole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014413 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ropinirole is a non-ergoline dopamine agonist. Ropinirole has the highest affinity at the D3 receptors, which are concentrated in the limbic areas of the brain and may be responsible for some of the neuropsychiatric effects. The exact mechanism of action of ropinirole as a treatment for Parkinson’s disease is unknown, however, it is believed to be related to its ability to selectively stimulate dopamine D2 receptors within the caudate-putamen system in the brain. This system affects body movement. Negligible affinity is seen for ropinirole at α2 adrenoreceptors in the periphery and 5HT-1 receptor. Ropinirole has no affinity at the D1-like receptors, benzodiazepine or GABA receptors. The precise mechanism of action of ropinirole as a treatment for Restless Legs Syndrome is unknown, however, it is believed to be related to its ability to stimulate dopamine receptors., The present study determined its affinity and agonist efficacy at recombinant human (h) dopamine hD2, hD3 and hD4 and serotonin (5-HT) h5-HT1A, h5-HT1B and h5-HT1D receptors. Roxindole exhibited high affinity at hD3 as well as at hD2 (short isoform) and hD4 (4-repeat isoform) receptors (pKi values 8.93, 8.55 and 8.23, respectively). Further, it displayed high affinity at hS-HT1A receptors (pKi = 9.42) but modest affinity at 5-HT1B and 5-HT1D receptors (pKi values 6.00 and 7.05, respectively). In [35S]GTPgammaS binding experiments, roxindole was >20-fold more potent in stimulating [35S]GTPgammaS binding at hD3 than at hD2 or hD4 receptors (pEC50 = 9.23 vs. 7.88 and 7.69). However, whereas roxindole exhibited partial agonist activity at hD3 and hD4 sites (Emax = 30.0% and 35.1%, respectively, relative to dopamine = 100%), it only weakly activated hD2 receptors (Emax = 10.5%). Roxindole potently blocked dopamine-stimulated [35S]GTPgammaS binding at hD2 receptors (pkappaB = 9.05). In comparison, the dopamine receptor agonist, (-)quinpirole, acted as a partial agonist at hD3 and hD4 sites (Emax = 67.4% and 66.3%, respectively) but surpassed the efficacy of dopamine at hD2 receptors (Emax = 132%). At h5-HT1A receptors, roxindole behaved as a high affinity (pKi = 9.42) partial agonist (Emax = 59.6%, relative to 5-HT = 100%), whereas (-)quinpirole had negligible activity. The selective 5-HT1A antagonist, WAY 100,635, blocked roxindole (100 nM)-stimulated [35S]GTPgammaS binding at h5-HT1A receptors in a concentration-dependent manner (pkappaB = 9.28). Roxindole only weakly stimulated [35S]GTPgammaS binding at 5-HT1B and 5-HT1D receptors (Emax = 27.1% and 13.7%). The present data suggest that roxindole activates mainly D3 vs. D2 or D4 receptors and 5-HT1A vs. 5-HT1B or 5-HT1D receptors. Activation of D3 and/or 5-HT1A receptors may thus contribute to its potential antidepressant properties., The aim of the present study was to characterize functional responses to ropinirole, its major metabolites in man (SKF-104557 (4-[2-(propylamino)ethyl]-2-(3H) indolone), SKF-97930 (4-carboxy-2-(3H) indolone)) and other dopamine receptor agonists at human dopamine D2(long) (hD2), D3 (hD3) and D4.4 (hD4) receptors separately expressed in Chinese hamster ovary cells using microphysiometry. 2. All the receptor agonists tested (ropinirole, SKF-104557, SKF-97930, bromocriptine, lisuride, pergolide, pramipexole, talipexole, dopamine) increased extracellular acidification rate in Chinese hamster ovary clones expressing the human D2, D3 or D4 receptor. The pEC50s of ropinirole at hD2, hD3 and hD4 receptors were 7.4, 8.4 and 6.8, respectively. Ropinirole is therefore at least 10 fold selective for the human dopamine D3 receptor over the other D2 receptor family members. 3. At the hD2 and hD3 dopamine receptors all the compounds tested were full agonists as compared to quinpirole. Talipexole and the ropinirole metabolite, SKF-104557, were partial agonists at the hD4 receptor. 4. Bromocriptine and lisuride had a slow onset of agonist action which precluded determination of EC50s. 5. The rank order of agonist potencies was dissimilar to the rank order of radioligand binding affinities at each of the dopamine receptor subtypes. Functional selectivities of the dopamine receptor agonists, as measured in the microphysiometer, were less than radioligand binding selectivities. 6. The results show that ropinirole is a full agonist at human D2, D3 and D4 dopamine receptors. SKF-104557 the major human metabolite of ropinirole, had similar radioligand binding affinities to, but lower functional potencies than, the parent compound., Ropinirole, which is a non-ergot dopamine agonist derivative, exerts therapeutic benefits in Parkinson's disease (PD). Based on recent studies implicating dopamine receptors 2 and 3 (D2R and D3R) as possible targets of ropinirole, we over-expressed these dopamine receptor genes in the dopamine-denervated striatum of rodents to reveal whether their over-expression modulated ropinirole activity. Adult Sprague-Dawley rats initially received unilateral 6-hydroxydopamine lesion of the medial forebrain bundle. At 1 month after surgery, successfully lesioned animals (3 or less forelimb akinesia score, and 8 or more apomorphine-induced rotations/min over 1 hr) were randomly assigned to intrastriatal injection (ipsilateral to the lesion) of blank lentiviral vector, D2R, D3R or both genes. At about 5 months post-lesion, ropinirole (0.2 mg/kg, i.p.) was administered daily for 9 consecutive days. The subtherapeutic dose of ropinirole improved the use of previously akinetic forelimb and produced robust circling behavior in lesioned animals with striatal over-expression of both D2R and D3R compared to lesioned animals that received blank vector. In contrast, the subtherapeutic dose of ropinirole generated only modest motor effects in lesioned animals with sole over-expression of D2R or D3R. Western immunoblot and autoradiographic assays showed enhanced D2R and D3R protein levels coupled with normalized D2R and D3R binding in the ventral striatum of lesioned animals with lentiviral over-expression of both D2R and D3R relative to vehicle-treated lesioned animals. Immunohistochemical analyses showed that D2R and D3R GFP fluorescent cells colocalized with enkephalin and substance P immunoreactive medium spiny neurons. These data support the use of the subtherapeutic dose of ropinirole in a chronic model of PD., Ropinirole hydrochloride, a dipropylaminoethyl indolone derivative, is a nonergot-derivative dopamine receptor agonist. In in vitro binding studies, ropinirole demonstrated high binding specificity for and intrinsic activity at dopamine D2 receptors compared with other dopamine receptor agonists (e.g., bromocriptine, pergolide), having a higher affinity for the D3 subtype than for the D2 or D4 subtypes. Ropinirole binds with moderate affinity to opiate receptors but has little or no affinity for alpha1-, alpha2-, or beta-adrenergic; dopamine D1; benzodiazepine; gamma-aminobutyric acid (GABA); serotonin type 1 (5-hydroxytryptamine (5-HT1)); serotonin type 2 (5-HT2); or muscarinic receptors. | |
| Record name | Ropinirole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00268 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ROPINIROLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8252 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
91374-21-9 | |
| Record name | Ropinirole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91374-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ropinirole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091374219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ropinirole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00268 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ropinirole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ropinirole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Indol-2-one, 4-[2-(dipropylamino)ethyl]-1,3-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROPINIROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/030PYR8953 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ROPINIROLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8252 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ropinirole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014413 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
243-250 °C, 243 - 250 °C | |
| Record name | Ropinirole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00268 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ropinirole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014413 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ropinirole interact with its target?
A: Ropinirole is a non-ergoline dopamine agonist that primarily targets dopamine D2-like receptors, exhibiting a high affinity for both D2 and D3 subtypes. [, , , ] It mimics the action of dopamine by binding to these receptors, leading to downstream signaling events.
Q2: What are the downstream effects of ropinirole binding to dopamine receptors?
A: The binding of ropinirole to D2-like receptors, particularly in the striatum, helps restore dopaminergic signaling, which is deficient in Parkinson’s disease. [, , ] This, in turn, helps alleviate motor symptoms such as tremors, rigidity, and bradykinesia.
Q3: What is the molecular formula and weight of ropinirole?
A3: Ropinirole has the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol.
Q4: Is there any spectroscopic data available for ropinirole?
A: While the provided research articles do not delve into detailed spectroscopic data, studies often employ techniques like UV spectrophotometry and RP-HPLC for ropinirole analysis. []
Q5: What are the different formulations of ropinirole available?
A: Ropinirole is available in both immediate-release and 24-hour prolonged-release formulations. [, , , , , ] The prolonged-release formulation aims to maintain more consistent dopaminergic activity with steadier plasma levels, potentially leading to improved tolerability and compliance.
Q6: How is ropinirole absorbed and distributed in the body?
A: Ropinirole is rapidly and almost completely absorbed after oral administration. [, , ] It exhibits good distribution throughout the body, crossing the blood-brain barrier to reach its target sites in the brain. []
Q7: What is the primary route of ropinirole metabolism?
A: Ropinirole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) isoenzyme CYP1A2. [, , ] It also undergoes metabolism by CYP3A4/5 to a lesser extent. []
Q8: How is ropinirole eliminated from the body?
A: The primary route of ropinirole elimination is renal excretion, with approximately 60-90% of the administered dose being eliminated through urine. []
Q9: Does the presence of other drugs affect ropinirole pharmacokinetics?
A: Co-administration with drugs that are CYP1A2 inhibitors, such as ciprofloxacin, can significantly increase the systemic availability of ropinirole. [] On the other hand, co-administration with theophylline, a CYP1A2 substrate, did not significantly alter ropinirole pharmacokinetics. []
Q10: Does the use of estrogen replacement therapy affect ropinirole pharmacokinetics in women?
A: Yes, in women receiving long-term estrogen replacement therapy, oral clearance of ropinirole is reduced, and its elimination half-life is prolonged. [] Dosage adjustments may be necessary when starting or stopping estrogen replacement therapy during ropinirole treatment.
Q11: What preclinical models have been used to study the effects of ropinirole?
A: Preclinical studies have utilized various animal models, including rats with unilateral 6-hydroxydopamine lesions, to investigate the effects of ropinirole on motor symptoms, dyskinesia, and gliovascular changes associated with Parkinson's disease. []
Q12: What clinical trials have been conducted on ropinirole?
A: Numerous clinical trials have investigated the efficacy and safety of ropinirole in treating Parkinson's disease and restless legs syndrome (RLS). These trials include randomized, double-blind, placebo-controlled studies, crossover studies, and long-term efficacy studies. [, , , , , , , , , ]
Q13: Has ropinirole demonstrated efficacy in treating restless legs syndrome (RLS)?
A: Yes, clinical trials have demonstrated that ropinirole effectively reduces RLS symptoms, including the urge to move legs, uncomfortable sensations, and sleep disturbances. [, , , ]
Q14: What is the efficacy of ropinirole compared to other dopamine agonists in treating Parkinson's disease?
A: Clinical trials have compared ropinirole with other dopamine agonists like bromocriptine and pramipexole. [, , ] Results suggest that ropinirole exhibits comparable efficacy in improving motor symptoms, but individual patient responses may vary.
Q15: Are there any known mechanisms of resistance to ropinirole?
A: While ropinirole resistance is not extensively discussed in the provided articles, long-term use of dopamine agonists, in general, can lead to a decline in efficacy and the development of motor complications. [, , ] The exact mechanisms underlying this resistance are complex and require further investigation.
Q16: Does ropinirole induce or inhibit drug-metabolizing enzymes?
A: While the provided articles do not extensively discuss enzyme induction or inhibition by ropinirole, its metabolism by CYP1A2 suggests the potential for drug interactions. [, ] Co-administration with CYP1A2 inhibitors or inducers may necessitate dosage adjustments.
Q17: What are the alternative treatments for Parkinson's disease and RLS?
A: Alternative treatments for Parkinson's disease include levodopa (often considered the gold standard), other dopamine agonists (e.g., pramipexole, rotigotine), MAO-B inhibitors (e.g., selegiline, rasagiline), and COMT inhibitors (e.g., entacapone). [, , , , , , ] For RLS, alternatives include gabapentin, opioids, benzodiazepines, and iron supplementation. []
Q18: When was ropinirole first introduced as a treatment for Parkinson’s disease?
A: Ropinirole received approval for the treatment of Parkinson’s disease in the late 1990s. [, ]
Q19: Can ropinirole be used as monotherapy in early Parkinson’s disease?
A: Yes, ropinirole is approved for use as both early monotherapy and as an adjunct to levodopa in the treatment of Parkinson's disease. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
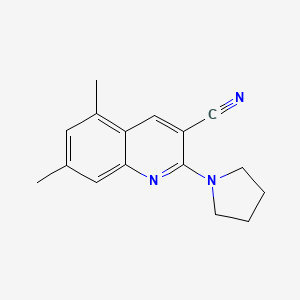

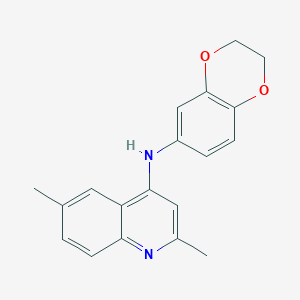
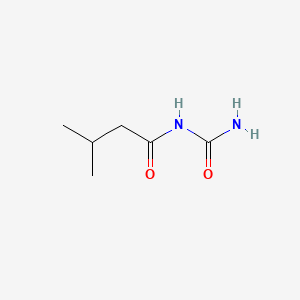

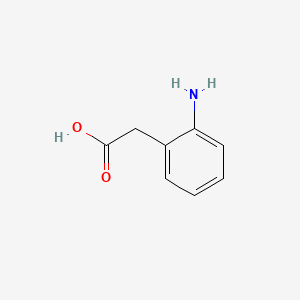

![Azuleno[6,5-b]furan-2,6(3H,4H)-dione, 3a,7,7a,8,9,9a-hexahydro-4-hydroxy-3,5,8-trimethyl-, [3R-(3alpha,3aalpha,4alpha,7abeta,8beta,9aalpha)]-](/img/structure/B1195771.png)
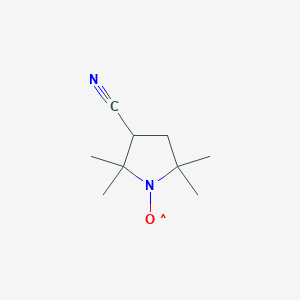
![2-hydroxy-2-[(8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1195773.png)
